molecular formula C7H9FN2 B1526250 1-(3-Fluoropyridin-4-yl)ethan-1-amine CAS No. 1270361-88-0

1-(3-Fluoropyridin-4-yl)ethan-1-amine

Cat. No. B1526250
M. Wt: 140.16 g/mol
InChI Key: CKEIEOLXLLJFSA-UHFFFAOYSA-N
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Description

“1-(3-Fluoropyridin-4-yl)ethan-1-amine” is a chemical compound with the CAS Number: 1270361-88-0 . It has a molecular weight of 140.16 and its IUPAC name is 1-(3-fluoro-4-pyridinyl)ethanamine . The compound is typically stored at a temperature of 4°C and is in liquid form .


Molecular Structure Analysis

The InChI code for “1-(3-Fluoropyridin-4-yl)ethan-1-amine” is 1S/C7H9FN2/c1-5(9)6-2-3-10-4-7(6)8/h2-5H,9H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

“1-(3-Fluoropyridin-4-yl)ethan-1-amine” is a liquid at room temperature . It has a molecular weight of 140.16 . More specific physical and chemical properties such as boiling point, melting point, and solubility are not provided in the available data.

Scientific Research Applications

Antibacterial and Antifungal Applications

  • Pyridonecarboxylic Acids : Research indicates that compounds synthesized with fluoropyridinyl groups, similar to "1-(3-Fluoropyridin-4-yl)ethan-1-amine," exhibit significant antibacterial activity. For instance, derivatives of pyridonecarboxylic acids have been found to be more active than enoxacin, suggesting potential for further biological study in antibiotic development (Egawa et al., 1984).
  • Synthesis of Amides : Novel 1-[(1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethyl]-3-substituted phenyl amides have shown comparable or slightly better antibacterial and antifungal activity than some medicinal standards, highlighting the compound's role in developing new antimicrobial agents (Pejchal, Pejchalová, & Růžičková, 2015).

Synthesis of Fluorinated Compounds

  • Trifluoroethylation of Amines : A catalyst-free method for the reductive trifluoroethylation of amines provides access to medicinally relevant fluorinated amine cores, utilizing trifluoroacetic acid as a fluorine source. This approach demonstrates the chemical's utility in enhancing the physicochemical properties of biologically active compounds (Andrews, Faizova, & Denton, 2017).
  • Cascade Cyclization for Herbicides : The compound's role in the synthesis of novel fluoropicolinate herbicides through cascade cyclization processes has been explored. This method facilitated the development of picolinic acids with unique substituents, showcasing its applicability in creating new herbicidal compounds (Johnson et al., 2015).

Chemoselective Amination

  • Chemoselective Functionalization : The chemoselective functionalization of fluoropyridines, including reactions involving amination, has been detailed, providing insights into selective synthesis methods that could facilitate the development of targeted chemical entities (Stroup et al., 2007).

Safety And Hazards

The compound is labeled with the signal word “Danger” and is associated with the hazard statements H227, H302, H315, H318, and H335 . These codes indicate that the compound is combustible, harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Safety precautions include avoiding exposure, wearing protective gloves and eye protection, and following good hygiene practices .

properties

IUPAC Name

1-(3-fluoropyridin-4-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9FN2/c1-5(9)6-2-3-10-4-7(6)8/h2-5H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKEIEOLXLLJFSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=NC=C1)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Fluoropyridin-4-yl)ethan-1-amine

CAS RN

1270361-88-0
Record name 1-(3-fluoropyridin-4-yl)ethan-1-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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